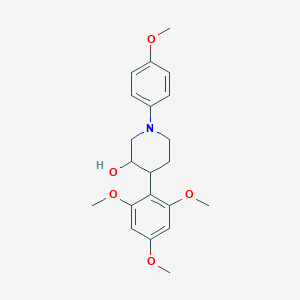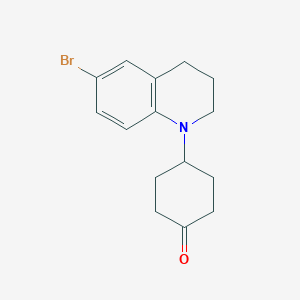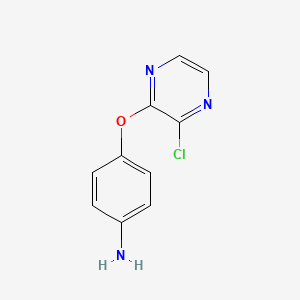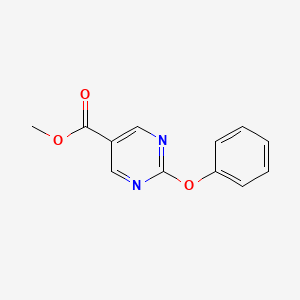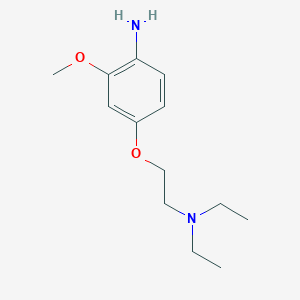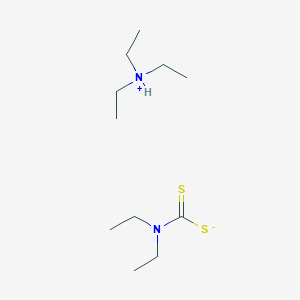
N,N-diethylcarbamodithioate;triethylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
N,N-diethylcarbamodithioate;triethylazanium can be synthesized through the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium and results in the formation of sodium diethyldithiocarbamate trihydrate .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then crystallized and purified to obtain the trihydrate form .
化学反应分析
Types of Reactions
N,N-diethylcarbamodithioate;triethylazanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Complexation: It forms complexes with metal ions, which is useful in analytical chemistry
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and metal salts for complexation reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products
The major products formed from these reactions include disulfides from oxidation and metal complexes from complexation reactions .
科学研究应用
N,N-diethylcarbamodithioate;triethylazanium has a wide range of applications in scientific research:
作用机制
The compound exerts its effects primarily through chelation and inhibition mechanisms. It chelates metal ions, forming stable complexes that can be easily detected or removed. It also inhibits enzymes like superoxide dismutase and ascorbate oxidase by binding to their active sites, thereby preventing their catalytic activity .
相似化合物的比较
Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure and function but without the trihydrate form.
Diethyldithiocarbamic acid diethylammonium salt: Another dithiocarbamate compound with similar chelating properties.
Uniqueness
N,N-diethylcarbamodithioate;triethylazanium is unique due to its trihydrate form, which enhances its solubility and stability. This makes it particularly useful in aqueous reactions and applications where high solubility is required .
属性
分子式 |
C11H26N2S2 |
|---|---|
分子量 |
250.5 g/mol |
IUPAC 名称 |
N,N-diethylcarbamodithioate;triethylazanium |
InChI |
InChI=1S/C6H15N.C5H11NS2/c1-4-7(5-2)6-3;1-3-6(4-2)5(7)8/h4-6H2,1-3H3;3-4H2,1-2H3,(H,7,8) |
InChI 键 |
FMXKDAXGTICXRP-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC.CCN(CC)C(=S)[S-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

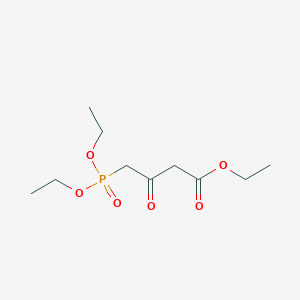
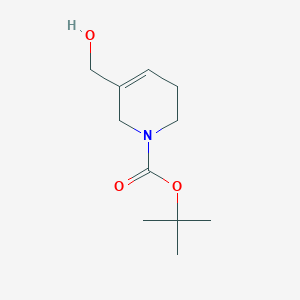
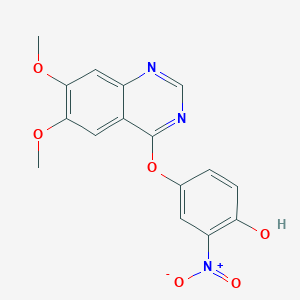
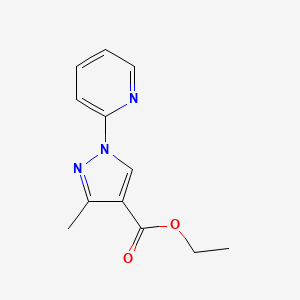
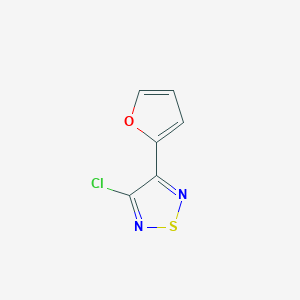
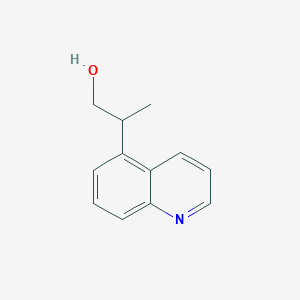
![1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B8619098.png)
![2-(3-Hydroxy-1-azabicyclo[2.2.2]oct-3-yl)acetic acid t-butyl ester](/img/structure/B8619106.png)
